5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide: is an organic compound with a molecular formula of C15H14ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group, a hydroxy group, and a dimethylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Acylation: The resulting amine is acylated with 5-chloro-2,3-dimethylbenzoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-Chloro-N-(2,3-dimethylphenyl)-2-benzamide.
Reduction: Formation of N-(2,3-dimethylphenyl)-2-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide
- 5-Chloro-N-(2,3-dimethylphenyl)pentanamide
Comparison
Compared to its analogs, 5-Chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity for certain targets. This makes it a valuable compound for various research applications.
Properties
CAS No. |
84629-56-1 |
---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
5-chloro-N-(2,3-dimethylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-9-4-3-5-13(10(9)2)17-15(19)12-8-11(16)6-7-14(12)18/h3-8,18H,1-2H3,(H,17,19) |
InChI Key |
LOQUNKVIUAOFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.